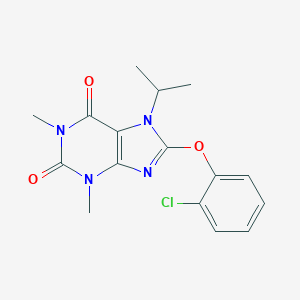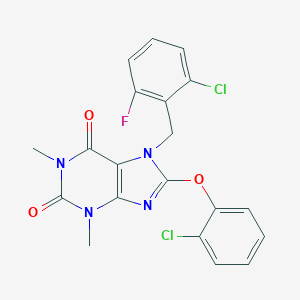![molecular formula C19H11Cl2NO5S B300477 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300477.png)
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives, which are commonly used in the treatment of diabetes mellitus. In recent years, TZD has gained significant attention due to its promising pharmacological properties and potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. This compound acts as a PPARγ agonist, which leads to the activation of downstream signaling pathways that regulate glucose and lipid metabolism. This results in improved insulin sensitivity and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-diabetic and anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method. This allows for the production of large quantities of this compound for use in experiments. Additionally, this compound has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One potential direction is the investigation of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be studied for its potential use in the treatment of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Finally, the development of novel this compound derivatives with improved pharmacological properties could be an exciting area of future research.
Synthesemethoden
The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with an aldehyde or ketone in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound is a well-established process and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential use as an anti-diabetic agent. It has been shown to improve insulin sensitivity and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.
Eigenschaften
Molekularformel |
C19H11Cl2NO5S |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11Cl2NO5S/c20-12-3-1-10(2-4-12)14(23)8-22-18(24)17(28-19(22)25)6-11-5-15-16(7-13(11)21)27-9-26-15/h1-7H,8-9H2/b17-6- |
InChI-Schlüssel |
WCHUCRJYXQROMN-FMQZQXMHSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)
![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)




![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)